Lipophilicity Differentiation: XLogP3 Comparison Against Mono-Nitrophenyl Benzylpiperidine Oxoacetamides
The target compound displays a computed XLogP3 of 4.4, which is 0.3 log units above the 2-nitrophenyl analog (XLogP3 4.1, CAS 899974-79-9) and 0.9 log units above the 4-nitrophenyl analog (XLogP3 3.5, CAS 496055-85-7) [1][2]. This places the target compound closer to the upper bound of CNS drug-like lipophilicity space (XLogP3 1–5), while the 4-nitro analog resides in a substantially more polar region. In the context of the benzylpiperidine MAGL inhibitor class, where lead optimization studies have demonstrated that even sub-unit changes in calculated logP correlate with altered cell-based potency and ADME properties, this difference is mechanistically meaningful for assay design [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | 2-nitrophenyl analog (CAS 899974-79-9): XLogP3 = 4.1; 4-nitrophenyl analog (CAS 496055-85-7): XLogP3 = 3.5 |
| Quantified Difference | ΔXLogP3 = +0.3 vs. 2-nitro analog; ΔXLogP3 = +0.9 vs. 4-nitro analog |
| Conditions | Computed by XLogP3 algorithm; values sourced from Kuujia.com and PubChem |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability and potentially greater CNS exposure, making this compound a more suitable candidate for cell-based neurotarget assays than its more polar 4-nitro congener.
- [1] Kuujia.com. CAS No. 941939-53-3 — Computed Properties: XLogP3 4.4. Accessed 2026. View Source
- [2] Kuujia.com. CAS No. 899974-79-9 — 2-(4-Benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide. Computed Properties: XLogP3 4.1. Accessed 2026. View Source
- [3] Di Stefano, M., et al. Eur. J. Med. Chem., 2023, 263, 115916. Class-level evidence: benzylpiperidine MAGL inhibitor series shows lipophilicity-dependent modulation of potency and ADME. View Source
